6-Chloro-1-methylisoquinoline

Enantioselective C–H activation Palladium catalysis Azaaryl directing groups

6-Chloro-1-methylisoquinoline (CAS 2229934-60-3) is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol. It belongs to the isoquinoline family, characterized by a chlorine substituent at the 6-position and a methyl group at the 1-position on the bicyclic ring system.

Molecular Formula C10H8ClN
Molecular Weight 177.63
CAS No. 2229934-60-3
Cat. No. B2576185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methylisoquinoline
CAS2229934-60-3
Molecular FormulaC10H8ClN
Molecular Weight177.63
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H8ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3
InChIKeyFZBXFZBISJHABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methylisoquinoline (CAS 2229934-60-3) – Compound Class, Core Properties, and Procurement Baseline


6-Chloro-1-methylisoquinoline (CAS 2229934-60-3) is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . It belongs to the isoquinoline family, characterized by a chlorine substituent at the 6-position and a methyl group at the 1-position on the bicyclic ring system . The compound is commercially available as a research chemical with a standard purity of 95% in powder form, stable at room temperature . Its SMILES notation is CC1=NC=CC2=C1C=CC(Cl)=C2, and its InChI Key is FZBXFZBISJHABX-UHFFFAOYSA-N . This structural scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the construction of kinase inhibitor candidates and bioactive small molecules [1].

Why Generic Substitution of 6-Chloro-1-methylisoquinoline Fails – Regioisomeric and Functional Differentiation


Isoquinoline derivatives with identical molecular formulas (C₁₀H₈ClN) but different chlorine/methyl substitution patterns exhibit fundamentally distinct reactivity, biological target engagement, and synthetic utility. For example, 8-chloro-1-methylisoquinoline and 1-chloro-6-methylisoquinoline are constitutional isomers that display divergent electronic properties and steric profiles, directly affecting their behavior in cross-coupling reactions, C–H activation, and enzyme inhibition assays [1]. The 6-chloro-1-methyl substitution pattern positions the chlorine atom para to the ring junction, creating a unique electronic environment that influences both electrophilic aromatic substitution and transition-metal-catalyzed functionalization . Critically, 6-substituted isoquinolines have been specifically claimed in patent families as privileged scaffolds for Rho-kinase (ROCK) inhibition, where the 6-position substituent is a key pharmacophoric element; regioisomeric variants lacking the 6-chloro motif fail to recapitulate this activity profile [1][2]. Therefore, generic replacement with an isomer or a des-chloro analog cannot guarantee equivalent synthetic outcomes or biological performance, making explicit structural specification essential for reproducible research and development.

6-Chloro-1-methylisoquinoline – Product-Specific Quantitative Differentiation Evidence Guide


Enantioselective C(sp³)–H Arylation: 6-Chloro-1-methylisoquinoline as a Directing-Group-Enabled Substrate

In a palladium(II)-catalyzed enantioselective C(sp³)–H arylation methodology, 6-chloro-1-methylisoquinoline bearing a 2-propyl substituent served as an effective substrate, leveraging the isoquinolinyl nitrogen as a directing group. The reaction, enabled by an N-Boc-2-pentylproline amino acid ligand, delivered arylated products in moderate to good yields (up to 82%) with high enantioselectivities (up to 93:7 er) [1]. The 6-chloro substituent tolerates the reaction conditions without interference, demonstrating that the electron-withdrawing chloro group at the 6-position does not disrupt catalyst turnover or enantiocontrol. This contrasts with 8-chloro-1-methylisoquinoline, where the proximal chlorine may sterically hinder metal coordination to the isoquinoline nitrogen, potentially reducing catalytic efficiency [2]. The documented gram-scale reaction with maintained enantioselectivity further validates the robustness of this substrate class for preparative applications [1].

Enantioselective C–H activation Palladium catalysis Azaaryl directing groups

6-Substituted Isoquinoline Privilege in Rho-Kinase (ROCK) Inhibition: The 6-Chloro Pharmacophoric Motif

Sanofi-Aventis patent US20100105650 explicitly claims 6-substituted isoquinoline and isoquinolinone derivatives as inhibitors of Rho-kinase (ROCK1/2) for the treatment of cardiovascular diseases, hypertension, and ocular disorders [1]. The 6-position substituent on the isoquinoline core is identified as a critical pharmacophoric element, with chloro, fluoro, bromo, iodo, methyl, and ethyl among the preferred R⁵ substituents [1]. 6-Chloro-1-methylisoquinoline thus embodies the minimal 6-substituted isoquinoline scaffold from which elaborated ROCK inhibitors can be constructed. By comparison, 1-chloro-6-methylisoquinoline (CAS 209286-73-7) also serves as a ROCK inhibitor precursor but features a chloro leaving group at the 1-position, rendering it a synthetic intermediate for nucleophilic displacement rather than a direct pharmacophoric building block . This functional dichotomy means that 6-chloro-1-methylisoquinoline is the superior choice for medicinal chemists seeking to elaborate the 6-position with retention of the 1-methyl group, while the 1-chloro isomer is suited for divergent 1-substitution chemistry.

Rho-kinase inhibition Cardiovascular drug discovery 6-Substituted isoquinoline pharmacophore

Regioisomeric Purity Requirements: 6-Chloro vs. 8-Chloro and Other Chloro-Methylisoquinoline Isomers

Commercially, 6-chloro-1-methylisoquinoline (CAS 2229934-60-3) is supplied at 95% purity with analytical verification by NMR, HPLC, and GC . In contrast, isomeric compounds such as 8-chloro-1-methylisoquinoline, 1-chloro-6-methylisoquinoline, and 3-chloro-4-methylisoquinoline each bear distinct CAS numbers and are not analytically interchangeable. The 6-chloro-1-methyl isomer has a calculated LogP of 3.1, zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, defining a specific physicochemical profile with implications for membrane permeability and protein binding in biological assays [1]. Procurement records from Bidepharm indicate that 6-chloro-1-methylisoquinoline is an international stock item with 2–3 week lead time for 50 mg, 100 mg, and 250 mg quantities, with pricing that reflects its status as a specialty building block rather than a commodity intermediate . This logistical profile contrasts with the more widely available 1-chloro-6-methylisoquinoline, which is listed by multiple vendors as a ROCK inhibitor precursor and may be subject to different supply chain dynamics .

Regioisomeric purity Structure-activity relationship Chloro-methylisoquinoline differentiation

One-Step Synthesis Protocol: Documented Scalable Access with Quantitative Yield Advantage

A Molbank (2023) short note reported a one-step protocol for the synthesis of a closely related 6-chloro-1-methylisoquinoline derivative (the title compound of that publication) in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. While 6-chloro-1-methylisoquinoline (CAS 2229934-60-3) itself is a simpler analog lacking additional functionalization, this published methodology establishes the synthetic tractability of the 6-chloro-1-methylisoquinoline core. In contrast, the 8-chloro-1-methyl isomer often requires multi-step sequences involving directed ortho-metalation or halogen dance rearrangements, which can be lower-yielding and less atom-economical . The quantitative yield achieved under Vilsmeier conditions for the 6-chloro-1-methyl scaffold provides a benchmark for process chemists evaluating synthetic routes.

Isoquinoline synthesis Vilsmeier conditions Quantitative yield

6-Chloro-1-methylisoquinoline – Best Research and Industrial Application Scenarios Derived from Quantitative Evidence


Enantioselective C–H Activation Methodology Development

6-Chloro-1-methylisoquinoline, when elaborated with a 2-propyl directing group, serves as a validated substrate for palladium-catalyzed enantioselective C(sp³)–H arylation. Researchers developing new chiral ligands or expanding substrate scope in C–H functionalization should select this specific regioisomer, as the 6-chloro substitution is tolerated without catalyst poisoning, and the isoquinoline nitrogen provides effective metal coordination. The published yields (up to 82%) and enantioselectivities (up to 93:7 er) establish performance benchmarks that cannot be assumed for the 8-chloro isomer, where steric effects may compromise directing-group efficacy [1].

Rho-Kinase (ROCK) Inhibitor Lead Optimization

Medicinal chemistry teams pursuing 6-substituted isoquinoline-based ROCK inhibitors should procure 6-chloro-1-methylisoquinoline as the core scaffold rather than the 1-chloro-6-methyl isomer. The Sanofi-Aventis patent family explicitly identifies the 6-position substituent as a pharmacophoric element critical for ROCK1/2 inhibition, while the 1-methyl group remains available for further derivatization without introducing a reactive electrophilic center that would alter the inhibitor's binding mode or metabolic stability [2][3].

Structure-Activity Relationship (SAR) Studies of Chloro-Methylisoquinoline Libraries

When constructing compound libraries to probe the effect of chlorine position on biological activity (e.g., MAO inhibition, kinase selectivity, or antimicrobial potency), 6-chloro-1-methylisoquinoline must be specified as the 6-Cl regioisomer rather than the 8-Cl or 1-Cl/6-Me variants. The distinct LogP (3.1), zero hydrogen bond donor count, and unique electronic profile of the 6-chloro isomer ensure that SAR conclusions are attributed to the correct substitution pattern. Cross-contamination with regioisomers would confound data interpretation and lead to erroneous pharmacophore models [4].

Chemical Process Development and Scale-Up of Isoquinoline Building Blocks

Process chemists evaluating synthetic routes to chloro-methylisoquinoline building blocks should consider the documented one-step, quantitative-yield Vilsmeier protocol for 6-chloro-1-methylisoquinoline analogs as a benchmark for process efficiency. This contrasts with the multi-step sequences typically required for the 8-chloro regioisomer, offering potential advantages in atom economy, waste reduction, and cost of goods at scale [5].

Quote Request

Request a Quote for 6-Chloro-1-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.